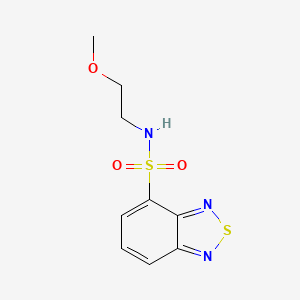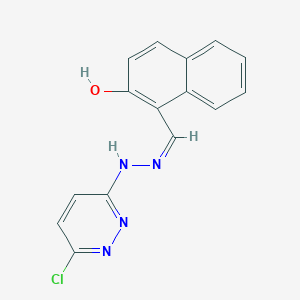
5-bromo-2-chloro-N-1-naphthylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-1-naphthylbenzamide, also known as Bcn-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
5-bromo-2-chloro-N-1-naphthylbenzamide exerts its effects through the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of HDAC6, a protein that plays a role in the growth and survival of cancer cells. By inhibiting HDAC6, this compound induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of PDE4D, an enzyme that is involved in the regulation of inflammation and immune responses. By inhibiting PDE4D, this compound could have potential applications in the treatment of inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating certain signaling pathways. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In the brain, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
5-bromo-2-chloro-N-1-naphthylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield with minimal impurities. This compound is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, there are some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which could limit its effectiveness in certain experiments. This compound is also relatively expensive, which could limit its accessibility for some researchers.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-1-naphthylbenzamide. One area of research could focus on the development of new drugs based on this compound with improved efficacy and fewer side effects. Another area of research could focus on the role of this compound in the treatment of inflammatory disorders. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in other areas of medicine and biology.
Synthesis Methods
5-bromo-2-chloro-N-1-naphthylbenzamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-chloroaniline with 1-naphthylamine and benzoyl chloride. The resulting product is purified through recrystallization to obtain this compound in its pure form. The synthesis method has been optimized to obtain high yields of this compound with minimal impurities.
Scientific Research Applications
5-bromo-2-chloro-N-1-naphthylbenzamide has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In neuroscience, this compound has been used to study the role of certain proteins in the brain, which could lead to the development of new treatments for neurological disorders.
properties
IUPAC Name |
5-bromo-2-chloro-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c18-12-8-9-15(19)14(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNCNSIVQKTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)


![dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
![N-(1-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6030136.png)

![2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6030142.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
![4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6030157.png)
![methyl N-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6030172.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-isopropylphenyl)benzamide](/img/structure/B6030185.png)
![1-(cyclohexylmethyl)-N-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B6030188.png)